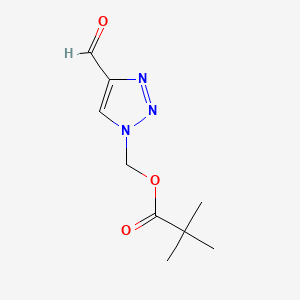
(4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Specific Scientific Field
Medicinal chemistry involves the design, synthesis, and optimization of chemical compounds for therapeutic purposes.
Application Summary
1,2,3-triazole-4-carbaldehydes, including our compound of interest, have been utilized as intermediates in the synthesis of various bioactive molecules. These applications span a wide range of therapeutic areas, such as anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and bioimaging agents .
Experimental Procedures
The synthesis of 1,2,3-triazole-4-carbaldehydes typically involves a two-step process:
- Oxidation or Hydrolysis : Following the cycloaddition, oxidation or hydrolysis of the intermediate yields the desired 4-formyl-1,2,3-triazoles .
Results and Quantitative Data
Specific quantitative data would depend on the particular application. For instance:
Coordination Chemistry
Specific Scientific Field
Coordination chemistry investigates the behavior of metal complexes and ligands.
Application Summary
Imines derived from 4-formyl-1,2,3-triazoles serve as interesting ligands in coordination chemistry. These ligands can form stable complexes with transition metals, influencing their reactivity and properties .
Eigenschaften
IUPAC Name |
(4-formyltriazol-1-yl)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)8(14)15-6-12-4-7(5-13)10-11-12/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFUKWKKZPTHSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=C(N=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)



![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)